4-Bromo-2,3-dimethylanisole
Overview
Description
4-Bromo-2,3-dimethylanisole: is an organic compound with the molecular formula C9H11BrO . It is a brominated anisole derivative, characterized by the presence of a bromine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring, along with a methoxy group at the first position. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
4-Bromo-2,3-dimethylanisole is a chemical compound that has been used in the preparation of various derivatives with potential biological activity . .
Mode of Action
It has been used in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (gr) agonist activity
Biochemical Pathways
Its derivative has shown potent glucocorticoid receptor (gr) agonist activity , suggesting that it may influence the glucocorticoid signaling pathway. Glucocorticoids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylanisole can be synthesized from 2,3-dimethylanisole through a bromination reaction. One common method involves the use of N-bromosuccinimide (NBS) in acetonitrile as the brominating agent. The reaction proceeds under mild conditions and is highly regioselective, targeting the fourth position on the benzene ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the addition of bromine to a solution of 2,3-dimethylanisole in a suitable solvent such as dichloromethane. The reaction mixture is stirred for a specified period, and the product is then isolated and purified through standard techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethylanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation.
Oxidation Products: Compounds with additional oxygen functionalities, such as aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-2,3-dimethylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Bromo-2,6-dimethylanisole
- 4-Bromo-2-methylanisole
- 2-Bromo-4-methylanisole
Comparison: 4-Bromo-2,3-dimethylanisole is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 4-Bromo-2,6-dimethylanisole, the presence of methyl groups at the second and third positions in this compound results in different steric and electronic effects, leading to variations in chemical behavior and suitability for specific reactions .
Properties
IUPAC Name |
1-bromo-4-methoxy-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNZZYJCUUIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372911 | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-48-7 | |
Record name | 1-Bromo-4-methoxy-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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